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Compound of Interest

Compound Name: 2-Amino-6-methylpyridine

Cat. No.: B158447 Get Quote

A Spectroscopic Comparison of 2-Amino-6-methylpyridine and Its Isomers

This guide provides a detailed spectroscopic comparison of 2-Amino-6-methylpyridine and its

various isomers, offering valuable data for researchers, scientists, and professionals in drug

development. The comparative analysis is based on key spectroscopic techniques: ¹H NMR,

¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction to Aminomethylpyridines
Aminomethylpyridines are a class of heterocyclic organic compounds that feature both an

amino group (-NH₂) and a methyl group (-CH₃) attached to a pyridine ring. The relative

positions of these substituents give rise to numerous isomers, each with distinct

physicochemical properties and spectroscopic fingerprints. Understanding these differences is

crucial for unambiguous identification, characterization, and application in various fields,

including medicinal chemistry and materials science. This guide focuses on 2-Amino-6-
methylpyridine and its isomers where the amino and methyl groups are attached to the

pyridine ring.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-Amino-6-methylpyridine and

a selection of its isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b158447?utm_src=pdf-interest
https://www.benchchem.com/product/b158447?utm_src=pdf-body
https://www.benchchem.com/product/b158447?utm_src=pdf-body
https://www.benchchem.com/product/b158447?utm_src=pdf-body
https://www.benchchem.com/product/b158447?utm_src=pdf-body
https://www.benchchem.com/product/b158447?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b158447?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The chemical shifts (δ) are influenced by the electronic effects of the amino and

methyl groups and their positions on the pyridine ring.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
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Compo
und

H-3 H-4 H-5 -CH₃ -NH₂ Solvent
Referen
ce

2-Amino-

6-

methylpy

ridine

6.32 7.14 6.13 2.28 5.23 CDCl₃ [1][2]

2-Amino-

5-

methylpy

ridine

6.32 7.12 - 2.12 4.67 CDCl₃ [3]

2-Amino-

4-

methylpy

ridine

6.20 - 6.37 2.16 4.68 CDCl₃

2-Amino-

3-

methylpy

ridine

- 7.18 6.53 1.98 5.22 CDCl₃ [4]

3-Amino-

2-

methylpy

ridine

- 6.95 7.85 2.35 3.60 CDCl₃

4-Amino-

2-

methylpy

ridine

6.48 - 7.88 2.33 4.40 CDCl₃ [5]

5-Amino-

2-

methylpy

ridine

7.85 6.85 - 2.30 3.50 CDCl₃

Note: The assignments of H-3, H-4, and H-5 are based on typical coupling patterns and

substituent effects. Some values are approximated from spectral data.
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¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The

chemical shifts of the carbon atoms are sensitive to the electronic environment and the position

of the substituents.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Comp
ound

C-2 C-3 C-4 C-5 C-6 -CH₃
Solven
t

Refere
nce

2-

Amino-

6-

methylp

yridine

158.6 108.4 138.1 111.5 157.1 24.2 CDCl₃ [6]

2-

Amino-

5-

methylp

yridine

157.1 112.1 138.8 129.5 147.9 17.1 CDCl₃ [7][8]

2-

Amino-

3-

methylp

yridine

157.9 119.2 137.9 121.1 146.5 17.5 CDCl₃ [9][10]

Note: Data for all isomers was not readily available in the searched literature.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation. Key vibrational frequencies are characteristic of specific bonds.

Table 3: Key IR Absorption Bands (in cm⁻¹)
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Compound
ν(N-H)
stretch

ν(C=N) /
ν(C=C)
stretch

ν(C-H)
stretch
(aromatic)

ν(C-H)
stretch
(aliphatic)

Reference

2-Amino-6-

methylpyridin

e

3450, 3300 1610, 1580 3050 2950 [11][12]

2-Amino-5-

methylpyridin

e

3444, 3335 1620, 1585 3040 2960 [2][8]

2-Amino-4-

methylpyridin

e

3430, 3290 1615, 1575 3060 2970

2-Amino-3-

methylpyridin

e

3409, 3281 1626, 1520 3066 2944 [13]

Note: Values are approximate and can vary based on the sample preparation method.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, allowing for the determination of the molecular weight and structural

elucidation. All listed isomers have a nominal molecular weight of 108 g/mol .

Table 4: Mass Spectrometry Data
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Compound
Molecular Ion
(M⁺) [m/z]

Key Fragment
Ions [m/z]

Ionization
Method

Reference

2-Amino-6-

methylpyridine
108

107, 93, 80, 66,

65
EI [7][14][15]

2-Amino-5-

methylpyridine
108 107, 93, 80, 66 EI [8]

2-Amino-4-

methylpyridine
108 107, 80, 53 EI [14][16]

2-Amino-3-

methylpyridine
108 107, 93, 80, 66 EI [9][10]

Note: Fragmentation patterns can be complex and are highly dependent on the instrument and

conditions.

Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing spectroscopic

data. The following are generalized procedures for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the aminomethylpyridine isomer was

dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[6] The

solution was filtered if any solid particles were present.[11]

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer

operating at a proton frequency of 300 MHz or 400 MHz.

Data Acquisition:

¹H NMR: Spectra were acquired with a spectral width of 10-12 ppm, a relaxation delay of

1-2 seconds, and 16-32 scans. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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¹³C NMR: Spectra were acquired with a spectral width of 200-220 ppm, a relaxation delay

of 2-5 seconds, and typically required several hundred to a few thousand scans for

adequate signal-to-noise. Chemical shifts are reported in ppm relative to the CDCl₃

solvent peak (77.16 ppm).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was ground with

dry potassium bromide (KBr) powder and pressed into a thin pellet.[17] Alternatively, a thin

film was prepared by dissolving the sample in a volatile solvent like dichloromethane,

applying a drop of the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to

evaporate.[1]

Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR)

spectrometer, such as a PerkinElmer or Bruker model.

Data Acquisition: Spectra were typically recorded in the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet)

was recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) was prepared

in a suitable volatile solvent such as methanol or acetonitrile.[3]

Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an

Electron Ionization (EI) source.

Data Acquisition: The sample was introduced into the ion source, typically via a direct

insertion probe or through a gas chromatograph (GC-MS). The electron energy was set to a

standard 70 eV.[18][19] The mass analyzer scanned a mass range of m/z 10-200.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

comparison of the aminomethylpyridine isomers.
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Caption: General workflow for the spectroscopic analysis of aminomethylpyridine isomers.

Conclusion
The spectroscopic data presented in this guide highlights the distinct fingerprints of 2-Amino-6-
methylpyridine and its isomers. While they share the same molecular formula and weight, the

positions of the amino and methyl groups on the pyridine ring lead to significant differences in
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their NMR chemical shifts, IR vibrational frequencies, and mass spectral fragmentation

patterns. These differences are critical for the accurate identification and characterization of

these compounds in various research and development settings. The provided experimental

protocols offer a foundation for obtaining reliable and comparable spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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